molecular formula C12H15ClN2O3S B601470 Ertapenem Side Chain Enantiomer 2 HCl CAS No. 503607-49-6

Ertapenem Side Chain Enantiomer 2 HCl

货号: B601470
CAS 编号: 503607-49-6
分子量: 302.78 g/mol
InChI 键: DDRIIBZWSJDJQQ-DHTOPLTISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ertapenem Side Chain Enantiomer 2 HCl, also known as 3-((2R,4R)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, hydrochloride (1:1), is a derivative of the carbapenem antibiotic ertapenem. This compound is notable for its role in the synthesis of ertapenem, which is used to treat a variety of bacterial infections. The molecular formula of this compound is C12H14N2O3S.HCl, and it has a molecular weight of 266.32 g/mol .

准备方法

The preparation of Ertapenem Side Chain Enantiomer 2 HCl involves several synthetic routes. One method starts with the protection of L-hydroxyproline using p-nitrobenzyl ester to obtain (2S,4R)-4-hydroxyl-1-((4-Nitrobenzformyl)-oxyl)caboyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with m-aminobenzoic acid p-nitrobenzyl ester to form the ertapenem side chain. The final product, this compound, is obtained through a two-step chemical reaction involving condensation and deprotection .

化学反应分析

Ertapenem Side Chain Enantiomer 2 HCl undergoes various chemical reactions, including:

科学研究应用

Antibacterial Activity

Ertapenem is a member of the carbapenem class of antibiotics, which are characterized by their broad-spectrum activity against both gram-positive and gram-negative bacteria. The side chain enantiomer 2 enhances the compound's stability and binding affinity to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis.

Clinical Applications

  • Infections Treated : Ertapenem has been effectively used in clinical settings for various infections, including:
    • Complicated intra-abdominal infections
    • Skin and soft tissue infections
    • Community-acquired pneumonia
    • Urinary tract infections .
  • Dosing Regimen : The standard dosing regimen involves administering 1 g of ertapenem once daily. Adjustments are made for patients with renal impairment, where doses may be reduced to 500 mg per day depending on creatinine clearance levels .

Neurotoxicity Concerns

Despite its efficacy, there have been reports of neurotoxicity associated with ertapenem use. A literature review identified cases where patients developed neurological symptoms after treatment with ertapenem, particularly in those with pre-existing conditions such as renal insufficiency or neurological disorders.

Case Studies

  • A study reviewed 66 patients experiencing neurotoxic effects from ertapenem, noting that symptoms typically appeared within five days of initiating treatment. The most common neurological issues included seizures and altered mental status .
  • Management of neurotoxicity primarily involves discontinuing the drug, with symptomatic treatments such as antiepileptics being administered to affected patients. The median recovery time was reported as seven days .

Research on Gut Microbiome Modulation

Recent studies have explored the impact of ertapenem on gut microbiota. Research indicates that antibiotics can significantly alter the gut microbiome's composition, which can lead to adverse health outcomes.

Findings

  • An in vitro study demonstrated that certain compounds could selectively modify bacterial growth within the mouse gut microbiome. This suggests potential applications for ertapenem side chain enantiomer 2 in microbiome research and therapeutic interventions aimed at restoring microbial balance following antibiotic treatment .

Structural Insights and Mechanism of Action

The structural characteristics of ertapenem side chain enantiomer 2 hydrochloride contribute to its mechanism of action. Its unique side chain enhances its ability to inhibit bacterial growth by binding effectively to target proteins involved in cell wall synthesis.

Mechanistic Studies

  • Research has focused on understanding how modifications to the structure of carbapenems influence their antibacterial properties. This includes investigating how the enantiomeric form affects binding affinities and resistance profiles against various bacterial strains .

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological properties of ertapenem side chain enantiomer 2 hydrochloride and explore its potential applications beyond traditional antibacterial uses. Areas of interest include:

  • Developing formulations that minimize neurotoxic effects while maintaining efficacy.
  • Investigating the compound's role in modulating gut microbiota and its implications for overall health.
  • Exploring new synthetic pathways to enhance the compound's stability and potency against resistant bacterial strains.

作用机制

Ertapenem Side Chain Enantiomer 2 HCl exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

相似化合物的比较

Ertapenem Side Chain Enantiomer 2 HCl is unique compared to other carbapenem derivatives due to its specific side chain configuration, which contributes to its stability and broad-spectrum activity. Similar compounds include:

    Imipenem: Another carbapenem antibiotic, but it requires co-administration with cilastatin to prevent degradation.

    Meropenem: A carbapenem with a slightly different spectrum of activity, particularly against Gram-negative bacteria.

    Doripenem: Known for its activity against Pseudomonas aeruginosa.

This compound stands out due to its stability and effectiveness in treating a wide range of bacterial infections.

属性

CAS 编号

503607-49-6

分子式

C12H15ClN2O3S

分子量

302.78 g/mol

IUPAC 名称

3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1

InChI 键

DDRIIBZWSJDJQQ-DHTOPLTISA-N

手性 SMILES

C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

规范 SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

外观

White Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。